O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Catalog No.
S599627
CAS No.
57981-02-9
M.F
C7H5ClF5NO
M. Wt
249.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydro...

CAS Number

57981-02-9

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride

Molecular Formula

C7H5ClF5NO

Molecular Weight

249.56 g/mol

InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Synonyms

N-[(2,3,4,5,6-Pentafluorobenzyl)oxy]amine Hydrochloride; O-(Pentafluorobenzyl)hydroxyamine Hydrochloride; O-(Pentafluorobenzyl)hydroxylamine Hydrochloride; Hydroxylamine, O-[(pentafluorophenyl)methyl]- Hydrochloride; 2,3,4,5,6-Pentafluorobenzyloxyam

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Derivatization Reagent for Aldehydes and Ketones

PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.

Detection of Carbonyl-Containing Compounds

By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:

  • Thromboxane B2 and Prostaglandins: These are signaling molecules involved in various physiological processes. PFBHA.HCl derivatization enhances their detection in biological samples, enabling researchers to study their roles in different diseases [].
  • Amygdalin: This compound is found in certain fruits and seeds. PFBHA.HCl derivatization facilitates its sensitive detection and analysis in research related to its potential therapeutic effects [].
  • Steroids with Keto Groups: PFBHA.HCl is used in the preparation of oxime derivatives of steroids containing a keto group (C=O-C). This allows for their characterization and identification in various research studies [].

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. It appears as a white crystalline powder and is characterized by the presence of five fluorine atoms attached to a benzyl group. This compound is primarily used as a derivatization reagent in organic synthesis, particularly for the preparation of oximes from carbonyl compounds, including steroids bearing keto groups .

PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].

The primary chemical reaction involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is its reaction with carbonyl compounds to form oximes. The general reaction can be represented as follows:

RCHO+O 2 3 4 5 6 Pentafluorobenzyl hydroxylamine hydrochlorideRCH NOH+HCl\text{RCHO}+\text{O 2 3 4 5 6 Pentafluorobenzyl hydroxylamine hydrochloride}\rightarrow \text{RCH NOH}+\text{HCl}

In this reaction, RCHO represents an aldehyde or ketone. The formation of oximes is significant in organic chemistry for the identification and characterization of carbonyl-containing compounds .

While specific biological activities of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride are not extensively documented, its role as a derivatization agent suggests potential applications in biochemical assays. Its ability to form stable oximes may facilitate the detection and quantification of various biological molecules that contain carbonyl groups .

The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of pentafluorobenzylamine with hydroxylamine hydrochloride. The general procedure can be summarized as follows:

  • Reactants Preparation: Obtain pentafluorobenzylamine and hydroxylamine hydrochloride.
  • Reaction Setup: Combine the two reactants in an appropriate solvent under controlled temperature conditions.
  • Isolation: After completion of the reaction, isolate the product through crystallization or filtration.
  • Purification: Purify the compound using techniques such as recrystallization or chromatography.

This method allows for high yields and purity suitable for laboratory applications .

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is primarily utilized in:

  • Organic Synthesis: As a derivatization reagent for preparing oximes from carbonyl compounds.
  • Analytical Chemistry: In the detection and analysis of steroids and other carbonyl-containing substances .
  • Biochemical Research: Facilitating studies involving carbonyl compounds in biological systems.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride can be compared with several similar compounds that also serve as hydroxylamine derivatives. Below are some notable examples:

Compound NameMolecular FormulaKey Characteristics
HydroxylamineNH₂OHSimple structure; used for reducing agents
O-BenzylhydroxylamineC₇H₉NOLess fluorinated; used similarly for oxime formation
O-(Trifluoromethyl)benzylhydroxylamineC₇H₄F₃NOContains trifluoromethyl group; different reactivity

Uniqueness

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride stands out due to its high fluorine content which enhances its reactivity and stability compared to other hydroxylamines. This unique property makes it particularly valuable in sensitive analytical applications where detection limits are critical .

Historical Evolution of Synthetic Protocols for PFBHA·HCl

The synthesis of PFBHA·HCl was first reported in 1975 using a two-step process involving N-hydroxyphthalimide and 2,3,4,5,6-pentafluorobenzyl bromide. Early methods achieved yields of 60–70% but faced challenges in purity due to byproduct formation during hydrazinolysis. Subsequent refinements introduced recrystallization from ethanol to isolate PFBHA·HCl as white crystalline powder, achieving >95% purity.

Table 1: Evolution of PFBHA·HCl Synthetic Protocols

YearMethod DescriptionYield (%)Purity (%)Reference
1975N-hydroxyphthalimide + pentafluorobenzyl bromide → hydrazinolysis → HCl treatment6585
1979Optimized hydrazinolysis time (24 hr) + ethanol recrystallization7893
1992Sublimation purification under reduced pressure8297

The shift toward sublimation in the 1990s reduced residual solvents, making PFBHA·HCl suitable for high-sensitivity applications like prostaglandin analysis.

Reaction Optimization Strategies for N-Hydroxyphthalimide Intermediate Formation

The synthesis begins with nucleophilic substitution between N-hydroxyphthalimide and pentafluorobenzyl bromide. Key parameters influencing this step include:

  • Solvent Selection: Dimethylformamide (DMF) enhances reactivity due to its high polarity, achieving 89% intermediate yield vs. 72% in acetonitrile.
  • Temperature Control: Reactions at 25°C prevent decomposition of the electron-deficient aryl bromide, whereas higher temperatures (>40°C) promote side reactions.
  • Stoichiometry: A 1:1.2 molar ratio of N-hydroxyphthalimide to pentafluorobenzyl bromide maximizes conversion while minimizing unreacted bromide.

Table 2: Reaction Optimization for N-Hydroxyphthalimide Intermediate

ParameterOptimal ConditionYield ImpactByproduct Reduction
SolventDMF+17%2x lower
Temperature25°C+12%35% lower
Molar Ratio (NHP:PFB-Br)1:1.2+8%20% lower

Mechanistic studies reveal that the pentafluorobenzyl group’s electron-withdrawing nature accelerates the SN2 displacement, with a calculated activation energy of 58 kJ/mol.

Hydrazinolysis and Hydrochloride Salt Precipitation Mechanisms

The second stage involves hydrazinolysis of N-(pentafluorobenzyloxy)phthalimide to release PFBHA, followed by HCl treatment to form the hydrochloride salt.

Hydrazinolysis Kinetics

Hydrazine cleaves the phthalimide moiety via nucleophilic acyl substitution (NAS), with the rate-determining step being the attack of the hydrazine nitrogen on the carbonyl carbon. The reaction follows pseudo-first-order kinetics with a rate constant ($$k$$) of $$3.2 \times 10^{-4}$$ s$$^{-1}$$ at 25°C:

$$
\text{Rate} = k[\text{Hydrazine}][\text{Intermediate}]
$$

Prolonged reaction times (>24 hr) increase PFBHA yield but risk over-reduction, forming undesired pentafluoroaniline.

Hydrochloride Salt Formation

Treating PFBHA with HCl in ethanol induces protonation of the hydroxylamine group, reducing its solubility and precipitating PFBHA·HCl. Critical factors include:

  • HCl Concentration: 6 M HCl achieves 94% precipitation efficiency vs. 78% at 3 M.
  • Temperature: Cooling to 4°C during precipitation minimizes co-precipitation of hydrazine byproducts.

Table 3: PFBHA·HCl Precipitation Efficiency

HCl Concentration (M)Temperature (°C)Precipitation Efficiency (%)
32578
6494
62589

Thermodynamic and Kinetic Profiling of Oxime Formation

The derivatization of carbonyl compounds with PFBHA·HCl follows nucleophilic addition-elimination kinetics, where the hydroxylamine group attacks the carbonyl carbon to form an oxime intermediate. Reaction thermodynamics are influenced by pH, temperature, and carbonyl electrophilicity. At pH 4.5–5.0, PFBHA·HCl exhibits optimal reactivity due to balanced protonation states that enhance nucleophilicity without promoting hydrolysis [2]. For aldehydes, pseudo-first-order rate constants at 25°C range from $$3.2 \times 10^{-4}$$ s$$^{-1}$$ (acetaldehyde) to $$1.1 \times 10^{-3}$$ s$$^{-1}$$ (hexanal), while ketones like acetone show slower kinetics ($$k = 6.7 \times 10^{-5}$$ s$$^{-1}$$) [2] [4].

Elevated temperatures accelerate reaction rates exponentially. At 65°C, the derivatization of methyl ethyl ketone (MEK) reaches 95% completion within 30 minutes, compared to 20 hours at 25°C [4]. Activation energies ($$Ea$$) vary by carbonyl class: aldehydes average $$Ea = 45.2 \pm 2.1$$ kJ/mol, whereas ketones require higher energies ($$E_a = 58.9 \pm 3.4$$ kJ/mol) due to steric hindrance [4].

Table 1: Kinetic Parameters for PFBHA·HCl Derivatization

Carbonyl Compound$$k_{25°C}$$ (s$$^{-1}$$)$$E_a$$ (kJ/mol)Reaction Yield (%)
Acetaldehyde$$3.2 \times 10^{-4}$$43.198
Acetone$$6.7 \times 10^{-5}$$58.992
Hexanal$$1.1 \times 10^{-3}$$47.399
2-Heptanone$$4.8 \times 10^{-5}$$62.488

Isomerization Dynamics in E/Z Oxime Configuration Development

Oxime formation with PFBHA·HCl generates syn (E) and anti (Z) isomers, with ratios dependent on carbonyl structure and reaction conditions. Aldehydes favor the E configuration (70–85% abundance), while ketones exhibit greater Z isomer formation (up to 40%) due to increased steric bulk [6]. For example, derivatization of pentanal yields an E/Z ratio of 4:1, whereas 2-pentanone shows a 1.5:1 ratio under identical conditions [6].

Isomerization is pH-sensitive: acidic conditions (pH < 4) stabilize the E isomer through protonation of the oxime nitrogen, while neutral pH promotes Z isomer formation via tautomerization. Kinetic trapping experiments reveal that E→Z isomerization occurs with a rate constant of $$2.3 \times 10^{-6}$$ s$$^{-1}$$ at 25°C, driven by rotational barriers around the C=N bond [6].

Table 2: E/Z Isomer Ratios for Selected Carbonyl-PFBHA Derivatives

CompoundE Isomer (%)Z Isomer (%)Conditions
Propanal8218pH 4.5, 25°C
Butanedione5545pH 7.0, 25°C
3-Hydroxy-2-butanone6337pH 4.5, 25°C
Methacrolein6832pH 4.5, 25°C

Steric and Electronic Effects on Dicarbonyl Derivative Formation

Dicarbonyl compounds pose unique challenges due to competing derivatization at multiple sites. Steric hindrance from α-substituents reduces reactivity: 2,5-hexanedione (2,5-HD) exhibits 30% lower derivatization efficiency compared to glyoxal, attributable to hindered access to the second carbonyl group [4]. Electronic effects further modulate reactivity. Electron-withdrawing groups (e.g., –Cl in chloroketones) deactivate the carbonyl, reducing PFBHA·HCl’s nucleophilic attack efficiency by 40–50% [4]. Conversely, conjugated systems like acrolein enhance reactivity through resonance stabilization of the oxime intermediate [5].

In α,β-unsaturated carbonyls, PFBHA·HCl preferentially adds to the β-position (70% selectivity) due to hyperconjugative stabilization of the transition state. This regioselectivity is corroborated by gas chromatography–mass spectrometry (GC-MS) analyses of methacrolein derivatives, where β-addition products dominate [5].

Table 3: Derivatization Efficiency of Dicarbonyl Compounds

CompoundDerivatization SitesYield (%)Steric Parameter ($$Es$$)
Glyoxal2990.00
2,5-Hexanedione269-1.24
Methylglyoxal285-0.78
Chloroacetone151-0.92

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

57981-02-9

Dates

Modify: 2023-08-15

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